salvianolic acid F

Description

Context within Salvia miltiorrhiza Phenolic Compounds

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb renowned for its rich and diverse chemical composition. nih.govmdpi.com Its bioactive constituents are broadly classified into two major groups: the lipid-soluble diterpenoid tanshinones and the water-soluble phenolic compounds. nih.govjfda-online.com The latter group, to which salvianolic acid F belongs, is a complex mixture of phenolic acids that are major contributors to the therapeutic effects of Danshen, particularly in promoting blood circulation and resolving blood stasis. nih.govnih.gov

Salvianolic acids are the most abundant and effective water-soluble compounds extracted from the root of Salvia miltiorrhiza. nih.govmedchemexpress.com These compounds are derivatives of caffeic acid, often formed by the esterification of caffeic acid with danshensu (B613839). mdpi.com this compound is specifically classified as a caffeic acid dimer. mdpi.com Other prominent salvianolic acids include salvianolic acid A and salvianolic acid B, which are among the most extensively studied. nih.govtargetmol.com While salvianolic acid B is often the most abundant, this compound holds its own significance within the complex phytochemical profile of the plant. mdpi.comnih.gov The presence and concentration of these various phenolic acids, including this compound, can vary significantly among different Salvia species. mdpi.com

The biosynthesis of salvianolic acids occurs through the phenylpropanoid and tyrosine-derived pathways. tandfonline.comnih.gov Phenylalanine and tyrosine serve as precursor compounds, undergoing a series of enzymatic reactions to form caffeic acid, a central intermediate. mdpi.complos.org It has been speculated that salvianolic acid A is synthesized from this compound and danshensu. mdpi.com

**Table 1: Classification of Selected Phenolic Compounds in *Salvia miltiorrhiza***

| Compound Class | Specific Compound |

|---|---|

| Caffeic Acid Monomer | Caffeic Acid |

| Caffeic Acid Monomer | Danshensu |

| Caffeic Acid Dimer | This compound |

| Caffeic Acid Dimer | Rosmarinic Acid |

| Caffeic Acid Dimer | Salvianolic Acid C |

| Caffeic Acid Trimer | Salvianolic Acid A |

| Caffeic Acid Trimer | Lithospermic Acid |

| Caffeic Acid Tetramer | Salvianolic Acid B |

| Caffeic Acid Tetramer | Salvianolic Acid E |

Significance of this compound in Phytochemical and Bioactive Compound Research

This compound is a subject of growing interest in phytochemical and bioactive compound research due to its potential biological activities. targetmol.comtargetmol.com Like other salvianolic acids, it is recognized for its potent antioxidant properties, which are attributed to its polyphenolic structure. nih.govmedchemexpress.com This antioxidant capacity is a cornerstone of its research significance, with studies exploring its ability to scavenge free radicals and modulate oxidative stress-related signaling pathways. targetmol.comtargetmol.com

The scientific exploration of this compound extends to its potential anti-inflammatory, cardioprotective, and neuroprotective effects. targetmol.comtargetmol.com Research has indicated that salvianolic acids, as a group, can influence various cellular processes, including the inhibition of inflammatory responses and the protection of cardiovascular cells. nih.govfrontiersin.org While much of the research has focused on the more abundant salvianolic acids A and B, the distinct biological profile of this compound is an active area of investigation. nih.govtargetmol.com

The isolation and characterization of this compound from natural sources present a challenge for researchers. Various analytical techniques are employed for the separation and identification of salvianolic acids, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and high-speed counter-current chromatography (HSCCC). jfda-online.comnih.govtautobiotech.com The development of efficient methods for its isolation is crucial for facilitating further in-depth pharmacological studies. tautobiotech.com The total synthesis of this compound has also been achieved, providing a means to obtain the pure compound for research purposes. researchgate.net

Recent studies have begun to explore the specific molecular mechanisms underlying the bioactivities of this compound. For instance, preliminary research suggests a potential role for this compound in regulating the progression of certain types of cancer by influencing cell proliferation, migration, and apoptosis through specific signaling pathways. umw.edu.pl

Table 2: Investigated Bioactivities of this compound

| Bioactivity | Investigated Effect |

|---|---|

| Antioxidant | Free radical scavenging, modulation of oxidative stress pathways. targetmol.comtargetmol.com |

| Anti-inflammatory | Potential to reduce inflammation. targetmol.comtargetmol.com |

| Cardioprotective | Potential protective effects on the cardiovascular system. targetmol.comtargetmol.com |

| Neuroprotective | Potential protective effects on the nervous system. targetmol.comtargetmol.com |

| Anti-cancer | Inhibition of cancer cell growth, migration, and invasion; induction of apoptosis. umw.edu.pl |

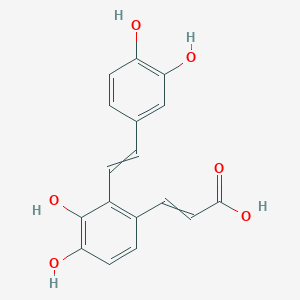

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWRMOKQNWQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Synthetic Methodologies

Biosynthetic Pathways of Salvianolic Acids

Salvianolic acids are phenolic compounds synthesized through the convergence of the phenylpropanoid and tyrosine-derived pathways. tandfonline.commdpi.com These two pathways provide the necessary precursors that are assembled and modified by a series of enzymatic reactions to form the foundational molecule, rosmarinic acid, which is then further converted into more complex salvianolic acids. mdpi.comnih.gov

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for producing a wide variety of phenolic compounds. In the context of salvianolic acid biosynthesis, this pathway begins with the amino acid L-phenylalanine. mdpi.commdpi.com A sequence of three key enzymatic steps converts L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate. frontiersin.orgfrontiersin.org The first step is catalyzed by phenylalanine ammonia-lyase (PAL), a crucial regulatory enzyme in plant metabolism. mdpi.com This is followed by reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL). mdpi.comfrontiersin.org

Key Enzymes of the Phenylpropanoid Pathway Branch

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamic acid 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. mdpi.commdpi.com |

Running parallel to the phenylpropanoid pathway is the tyrosine-derived pathway, which also provides a key precursor for salvianolic acid synthesis. tandfonline.commdpi.com This branch starts with the amino acid L-tyrosine. frontiersin.orgfrontiersin.org Through the action of two enzymes, tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR), L-tyrosine is converted into 4-hydroxyphenyllactic acid. mdpi.comfrontiersin.org This molecule is then further processed to yield 3,4-dihydroxyphenyllactic acid (DHPL), also known as Danshensu (B613839) or salvianic acid A, which serves as the second essential building block for salvianolic acid structures. mdpi.comnih.gov

Key Enzymes of the Tyrosine-Derived Pathway Branch

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tyrosine aminotransferase | TAT | The first key and rate-limiting enzyme, it catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. mdpi.comfrontiersin.org |

The biosynthesis culminates when the products of the two pathways, 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL), are joined together. nih.gov This crucial condensation reaction is catalyzed by rosmarinic acid synthase (RAS), resulting in the formation of 4-coumaroyl-3',4'-dihydroxyphenyllactic acid (4C-DHPL). mdpi.comnih.gov

Following this, a cytochrome P450-dependent monooxygenase known as CYP98A14 introduces a hydroxyl group to the 4C-DHPL molecule, transforming it into rosmarinic acid (RA). mdpi.comnih.gov Rosmarinic acid is a central intermediate and is considered the core constituent unit for a series of more complex salvianolic acids, such as salvianolic acid B. mdpi.comnih.gov The formation of salvianolic acid B occurs through the oxidative coupling of two rosmarinic acid molecules. nih.gov While the precise enzymatic steps leading from rosmarinic acid to salvianolic acid F are not fully elucidated, it is understood that they involve further oxidative modifications of these foundational structures.

Tyrosine-Derived Pathway Contribution

Genetic and Transcriptional Regulation of Salvianolic Acid Biosynthesis

The production of salvianolic acids is tightly controlled at the genetic level, with a host of transcription factors and hormonal signals modulating the expression of the biosynthetic genes. This regulation allows the plant to control the allocation of resources to secondary metabolism in response to developmental and environmental cues.

A variety of transcription factor families, including MYB, bHLH, and AP2/ERF, play significant roles in orchestrating the salvianolic acid biosynthetic pathway. frontiersin.orgnih.gov

SmMYB98 : This R2R3-MYB transcription factor is a positive regulator of both salvianolic acid and tanshinone biosynthesis. frontiersin.orgnih.gov Studies have shown that it activates the promoters of key enzyme genes, including SmPAL1 and SmRAS1, thereby enhancing the production of these compounds. nih.gov

SmMYB71 : In contrast, SmMYB71, another R2R3-MYB factor, acts as a negative regulator of salvianolic acid biosynthesis. researchgate.netnih.gov It is induced by the plant hormone gibberellin and functions by suppressing the expression of crucial genes like SmRAS and SmCYP98A14. nih.gov

Other Regulators : Several other transcription factors have been identified as key players. SmMYB52, SmMYB2, and the bHLH protein SmMYC2 are known positive regulators that enhance the expression of pathway genes. frontiersin.orgmdpi.comnih.gov Conversely, factors like SmMYB39 and SmSPL2 act as repressors, down-regulating gene expression and reducing the accumulation of phenolic acids. frontiersin.orgmdpi.com SmMYB36 presents a complex case, as it up-regulates tanshinone biosynthesis while inhibiting the phenylpropanoid pathway. frontiersin.orgoup.com

Selected Transcription Factors Regulating Salvianolic Acid Biosynthesis

| Transcription Factor | Family | Regulatory Role | Target Gene(s) / Pathway |

|---|---|---|---|

| SmMYB98 | R2R3-MYB | Positive | SmPAL1, SmRAS1 nih.gov |

| SmMYB71 | R2R3-MYB | Negative | SmRAS, SmCYP98A14 researchgate.netnih.gov |

| SmMYB52 | R2R3-MYB | Positive | SmTAT1, Sm4CL9, SmC4H1, SmHPPR1 mdpi.com |

| SmMYB2 | R2R3-MYB | Positive | CYP98A14 nih.govresearchgate.net |

| SmMYC2 | bHLH | Positive | Phenylpropanoid and Tyrosine pathways frontiersin.orgfrontiersin.org |

| SmERF115 | AP2/ERF | Positive | Salvianolic Acid B biosynthesis nih.govoup.com |

| SmSPL2 | SPL | Negative | Sm4CL9, SmTAT1, SmPAL1 mdpi.com |

Plant hormones are key signaling molecules that mediate a plant's response to its environment, and they have a profound impact on secondary metabolite production.

Jasmonates (JA) : Methyl jasmonate (MeJA) is a potent elicitor that significantly promotes the accumulation of salvianolic acids. frontiersin.orgnih.gov The jasmonate signaling pathway activates a cascade of transcription factors, including the master regulator SmMYC2, which in turn up-regulates the expression of biosynthetic genes. frontiersin.orgfrontiersin.orgfrontiersin.org

Gibberellins (GA) : Gibberellins have also been shown to influence salvianolic acid levels. nih.gov The GA-induced transcription factor SmMYB71 negatively regulates the pathway, highlighting a complex hormonal cross-talk in controlling metabolism. researchgate.netnih.gov

Other Hormones : Salicylic acid (SA) and abscisic acid (ABA) are also involved in the regulatory network. nih.gov SA treatment has been found to increase the content of phenolic acids by modulating the expression of key enzymes in the phenylpropanoid pathway. maxapress.com

Transcription Factor Involvement in Biosynthesis (e.g., SmMYB71, SmMYB98)

Total Synthesis Approaches for this compound

The complex structure of this compound, characterized by its unique C6-C2-C6-C3 skeleton, has presented a significant challenge to synthetic chemists. Despite its interesting biological profile, its total synthesis has been a less explored area compared to other members of the salvianolic acid family. Nevertheless, several strategies have been developed to construct its core structure and achieve its total synthesis.

Chemical Synthesis Strategies

The total synthesis of this compound has been approached through various routes, often involving the initial preparation of a protected intermediate, followed by deprotection to yield the final natural product. Key strategies have focused on the efficient formation of the central stilbene-like core.

Other synthetic routes have been proposed or developed, highlighting different starting materials and key reactions. One patented method discloses the use of 4-methyl catechol as a starting raw material, which is then subjected to hydroxyl protection and subsequent steps to achieve the final structure. google.com Another identified starting material for the total synthesis is 3,4-dimethoxybenzaldehyde. Furthermore, a formal synthesis of this compound has been accomplished where a (BT)S directed C–H olefination served as the key strategic step. researchgate.net

The table below summarizes the key features of the different reported synthetic strategies for this compound and its precursors.

| Starting Material(s) | Key Reactions/Strategy | Intermediate Product | Overall Yield | Citations |

| Not specified | Multi-step synthesis, Boron tribromide demethylation | Tetramethyl this compound | 10% (for this compound) | researchgate.netresearchgate.net |

| Veratrole | One-pot sequential double Heck coupling (Palladium Nanoparticles) | Tetramethyl this compound | 66% (for intermediate) | researchgate.net |

| 4-Methyl Catechol | Hydroxyl protection, multi-step synthesis | This compound | Not specified | google.com |

| 3,4-Dimethoxybenzaldehyde | Total synthesis | This compound | Not specified | |

| Not specified | (BT)S directed C–H olefination | Formal synthesis of this compound | Not specified | researchgate.net |

Stereoselective Synthesis Considerations

The structure of this compound contains specific stereochemical features that must be controlled during synthesis to yield the correct, naturally occurring isomer. These considerations primarily revolve around the geometry of the carbon-carbon double bond and the stereocenter in the molecule.

A crucial aspect of the synthesis is establishing the (E)-configuration of the stilbene-like double bond. The use of synthetic methodologies like the Heck reaction is advantageous in this regard, as it often provides good stereoselectivity for the desired (E)-isomer. researchgate.net The development of stereoselective methods for preparing stilbenoids is a key area of research applicable to the synthesis of this compound. exaly.com

The other significant stereochemical challenge lies in the chiral center of the molecule, which is derived from a danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid] moiety. researchgate.netnih.gov This (R)-configuration must be introduced or maintained throughout the synthetic sequence. The use of strong reagents or harsh conditions, such as the demethylation with boron tribromide, can pose a risk to the stereochemical integrity of the molecule, potentially leading to racemization or side reactions like cyclizations that can destroy the desired stereochemistry. researchgate.net Therefore, a successful total synthesis must carefully consider the compatibility of all reaction steps with the sensitive stereocenters present in the target molecule and its precursors.

Molecular Mechanisms and Cellular Targets

Regulation of Intracellular Signaling Pathways

Salvianolic acid F exerts its biological effects by modulating several key intracellular signaling cascades that are crucial for cell proliferation, survival, and apoptosis.

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Signaling Pathway Modulation

The PI3K/AKT signaling pathway is a critical regulator of cell survival and growth. In the context of cancer, its aberrant activation is a common event. Research has demonstrated that this compound can effectively inhibit this pathway. In studies involving ovarian cancer cells (OVCAR-3 and SK-OV-3), treatment with this compound led to a reduction in the ratio of phosphorylated PI3K (p-PI3K) to total PI3K, indicating a direct inhibitory effect on the pathway's activation. umw.edu.pl Further investigations in KRAS-mutant lung cancer models showed that this compound promotes apoptosis by inhibiting the activation of the downstream PI3K/AKT signaling pathway. This suggests that the compound's ability to suppress tumor growth is, in part, mediated through its modulation of PI3K/AKT signaling.

EP300-Mediated Signaling Pathway Regulation

The protein E1A-binding protein p300 (EP300) is a histone acetyltransferase that functions as a transcriptional co-activator and plays a role in cell proliferation and differentiation. umw.edu.pl Studies have identified EP300 as a key target of this compound. In ovarian cancer cells, this compound was found to inhibit the expression of EP300. umw.edu.pl The research highlights the EP300/PI3K/AKT pathway as a crucial mechanism through which this compound regulates the progression of ovarian cancer, inhibiting cell growth and migration while promoting apoptosis. umw.edu.pl

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., JNK, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK1/2 cascades, are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. While other related compounds, such as salvianolic acid A and B, have been shown to modulate MAPK signaling, current experimental literature does not provide specific details on the direct modulatory effects of this compound on the JNK or ERK1/2 pathways. nih.gov Network pharmacology studies involving a broad analysis of salvianolic acids have suggested potential interactions with MAPK3, but specific validation for this compound is pending. researchgate.net Therefore, the precise interactions between this compound and the MAPK pathways remain an area for future investigation.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune response, and cell survival. Its constitutive activation is a hallmark of many cancers. Network pharmacology analyses have identified NFKB1 (the gene encoding the p105/p50 subunit of NF-κB) as a core potential target of this compound in its effects on ovarian cancer. umw.edu.pl However, while this computational prediction suggests a link, detailed experimental studies elucidating the specific mechanisms by which this compound modulates NF-κB activity—such as its effect on the phosphorylation of IκBα or the nuclear translocation of p65—are not yet available.

Hypoxia-Inducible Factor 1 Alpha (HIF1A) and Prostaglandin-Endoperoxide Synthase (PTGS2) Regulation

Hypoxia-Inducible Factor 1 Alpha (HIF1A) is a master regulator of cellular adaptation to low oxygen levels, promoting angiogenesis and metabolic reprogramming in tumors. Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2, is an enzyme that mediates inflammatory processes and is often overexpressed in cancer. Through network pharmacology and protein-protein interaction analysis, both HIF1A and PTGS2 have been identified as core targets potentially involved in the mechanisms of this compound against ovarian cancer. umw.edu.pl These predictions point to a potential role for this compound in modulating hypoxia and inflammatory pathways, though direct experimental validation of this regulation is required to confirm the functional impact.

Identification of Specific Protein and Gene Targets

Research has identified several specific protein and gene targets that are modulated by this compound, leading to its observed biological effects. These targets range from oncogenic proteins to key regulators of apoptosis.

One of the most significant findings is the ability of this compound to target the KRAS proto-oncogene. It has been shown to have a high binding affinity for KRAS, particularly the KRAS G12D mutant, which was previously considered difficult to target. This interaction inhibits lung cancer cell growth, positioning this compound as a potential novel inhibitor for KRAS G12D-driven cancers.

In addition to KRAS and the previously mentioned EP300, network pharmacology studies have predicted a number of other core targets. In ovarian cancer, these include TP53, STAT3, and MMP9, alongside NFKB1, HIF1A, and PTGS2. umw.edu.pl

Furthermore, this compound directly influences the expression of key apoptosis-regulating proteins. In ovarian cancer cells, it has been shown to increase the Bax/Bcl-2 ratio. umw.edu.pl An elevated Bax/Bcl-2 ratio is a critical factor in determining a cell's susceptibility to apoptosis. This is complemented by an observed increase in the ratio of cleaved caspase-3 to total caspase-3, indicating the activation of the executioner phase of apoptosis. umw.edu.pl

The table below summarizes the key signaling pathways modulated by this compound.

Table 1: Summary of Signaling Pathways Modulated by this compound| Pathway | Effect of this compound | Context/Cell Type | Evidence Type |

|---|---|---|---|

| PI3K/AKT | Inhibition (Reduced p-PI3K/PI3K ratio) | Ovarian & Lung Cancer | Experimental |

| EP300-mediated | Inhibition (Reduced EP300 expression) | Ovarian Cancer | Experimental |

| MAPK (JNK, ERK1/2) | Interaction predicted | General | Network Pharmacology |

| NF-κB | NFKB1 identified as a potential target | Ovarian Cancer | Network Pharmacology |

| HIF1A/PTGS2 | Identified as potential targets | Ovarian Cancer | Network Pharmacology |

The specific protein and gene targets of this compound are detailed in the following table.

Table 2: Identified Protein and Gene Targets of this compound| Target Protein/Gene | Modulation by this compound | Biological Process | Evidence Type |

|---|---|---|---|

| KRAS (G12D mutant) | Direct binding and inhibition | Oncogenic signaling | Experimental |

| EP300 | Decreased expression | Transcriptional regulation, Cell proliferation | Experimental |

| Bax/Bcl-2 ratio | Increased | Apoptosis regulation | Experimental |

| Caspase-3 | Increased cleavage/activation | Apoptosis execution | Experimental |

| TP53 | Potential target | Tumor suppression | Network Pharmacology |

| STAT3 | Potential target | Signal transduction, Cell proliferation | Network Pharmacology |

| MMP9 | Potential target | Matrix metalloproteinase, Invasion | Network Pharmacology |

| NFKB1 | Potential target | Inflammation, Cell survival | Network Pharmacology |

| HIF1A | Potential target | Hypoxia response, Angiogenesis | Network Pharmacology |

| PTGS2 (COX-2) | Potential target | Inflammation, Prostaglandin (B15479496) synthesis | Network Pharmacology |

Core Targets Identified via Network Pharmacology Analysis

Network pharmacology provides a systematic approach to understanding the complex interactions between drug compounds and biological systems. researchgate.net Through this methodology, key protein targets of this compound in the context of certain cancers have been identified. An analysis focusing on ovarian cancer revealed a set of core targets thought to be central to the compound's mechanism. umw.edu.plnih.gov These primary targets, identified through protein-protein interaction (PPI) network analysis, include TP53, EP300, STAT3, MMP9, NFKB1, HIF1A, and PTGS2. umw.edu.plnih.govresearchgate.netresearcher.life The identification of these proteins offers significant insight into the potential pathways regulated by this compound. umw.edu.plresearchgate.net

| Core Target | Full Name | Potential Role |

| TP53 | Tumor Protein P53 | Tumor suppression, apoptosis regulation |

| EP300 | E1A Binding Protein P300 | Histone acetyltransferase, transcriptional coactivator |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Cell proliferation, apoptosis |

| MMP9 | Matrix Metalloproteinase-9 | Extracellular matrix degradation, cell invasion |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Inflammation, cell survival |

| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Response to hypoxia, angiogenesis |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammation, prostaglandin synthesis |

Direct Protein Binding and Interaction Modulation

Beyond network-level predictions, studies have demonstrated the direct physical interaction of this compound with specific protein targets. A significant finding is its strong binding affinity for the KRAS G12D mutant protein, a major oncogenic driver in cancers such as non-small cell lung cancer (NSCLC). researchgate.netnih.gov This interaction was confirmed using multiple investigative techniques, including molecular docking, proteolytic assays, and protein thermal shift assays. nih.gov The binding of this compound to KRAS G12D is believed to decrease the stability of the mutant protein and promote its degradation. nih.gov This direct modulation inhibits downstream signaling pathways, positioning this compound as a potential novel inhibitor against KRAS G12D. researchgate.netnih.gov

Regulation of Apoptosis-Associated Proteins

This compound has been shown to actively promote apoptosis, or programmed cell death, by modulating the expression and activity of key regulatory proteins. umw.edu.plnih.gov A consistent finding across studies is its ability to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.net

Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. umw.edu.plresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the apoptotic cascade. umw.edu.plnih.gov

Furthermore, this compound activates the executioner phase of apoptosis. This is evidenced by the increased cleavage, and therefore activation, of Caspase-3. umw.edu.plnih.gov Activated Caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis that is observed following this compound treatment. researchgate.net This collective regulation of Bax, Bcl-2, Caspase-3, and PARP demonstrates a coordinated effort to induce cell death in cancer cells. researchgate.netnih.gov

| Apoptosis-Associated Protein | Effect of this compound | Functional Outcome |

| Bax | Expression Increased umw.edu.plresearchgate.net | Promotes Apoptosis |

| Bcl-2 | Expression Decreased umw.edu.plresearchgate.net | Promotes Apoptosis |

| Caspase-3 | Cleavage Increased umw.edu.plnih.gov | Executes Apoptosis |

| PARP | Cleavage Increased researchgate.net | Hallmarker of Apoptosis |

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix (ECM), a process crucial for cell migration and invasion. nih.gov Network pharmacology analyses have identified MMP9 as a key target of this compound. umw.edu.plnih.gov While broader studies on this compound's interaction with the entire MMP family are emerging, the focus on MMP9 is significant due to its role in facilitating cancer cell motility. Other related compounds, such as Salvianolic acid A and B, have also been shown to inhibit MMP-2 and MMP-9 activity, suggesting a potential class effect of salvianolic acids on these enzymes. plos.orgntu.edu.tw

Modulation of Key Cellular Processes

The interaction of this compound with its molecular targets translates into the modulation of fundamental cellular behaviors, particularly those associated with cancer progression.

Cellular Proliferation Inhibition

A primary effect of this compound is the suppression of cancer cell proliferation. umw.edu.plnih.gov In vitro studies on ovarian and lung cancer cell lines have demonstrated that this compound inhibits cell growth in a manner dependent on both dose and time of exposure. umw.edu.plresearchgate.netresearchgate.net This anti-proliferative effect is a direct consequence of its impact on signaling pathways that control cell cycle progression and survival, such as the PI3K/AKT pathway, which is downstream of targets like KRAS and EP300. nih.govresearchgate.netnih.gov

Cell Migration and Invasion Suppression

This compound has been shown to significantly impair the ability of cancer cells to migrate and invade surrounding tissues. umw.edu.plnih.govresearchgate.net This has been experimentally verified using Transwell assays, which showed that treatment with this compound at various concentrations effectively inhibited the movement of ovarian cancer cells. umw.edu.plresearchgate.netresearchgate.net The mechanism underlying this suppression is linked to the modulation of targets like MMP9, which are essential for breaking down physical barriers in the ECM, thereby allowing cells to move and spread. umw.edu.plnih.gov

Apoptosis Induction

This compound has been identified as an inducer of apoptosis, a programmed cell death process crucial for eliminating cancerous cells. umw.edu.pl Research primarily conducted on ovarian cancer (OC) cell lines, specifically OVCAR-3 and SK-OV-3, demonstrates that this compound can significantly trigger apoptosis in a dose-dependent manner. researchgate.netnih.gov

The mechanism of apoptosis induction involves the modulation of key regulatory proteins. One of the central pathways affected is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical arbiters of cell death. umw.edu.pl Studies show that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio. umw.edu.plnih.gov Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein. umw.edu.pl An elevated Bax/Bcl-2 ratio is a well-established indicator that shifts the cellular balance towards apoptosis. umw.edu.pl

Furthermore, this compound initiates the caspase cascade, a family of proteases that execute the apoptotic program. umw.edu.pl Specifically, its application results in the significant cleavage and activation of caspase-3, a key effector caspase responsible for the dismantling of the cell. umw.edu.plresearchgate.netnih.gov This was observed in OVCAR-3 and SK-OV-3 cells following 48 hours of exposure to this compound. researchgate.net

The upstream regulation of these apoptotic events by this compound has been linked to the EP300/PI3K/AKT signaling pathway. umw.edu.plnih.gov The compound has been shown to inhibit the expression of E1A binding protein P300 (EP300), which subsequently reduces the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), leading to the pro-apoptotic changes observed downstream. umw.edu.plnih.gov

Table 1: Effect of this compound on Apoptosis in Ovarian Cancer Cells Data represents the ratio of cleaved caspase-3 to total caspase-3 after 48 hours of treatment, as determined by western blot analysis. umw.edu.plresearchgate.net

| Cell Line | Treatment Group | Cleaved Caspase-3 / Caspase-3 Ratio (Fold Change vs. Control) | Significance (p-value vs. Control) |

|---|---|---|---|

| OVCAR-3 | 20 µM SAF | Increased | p = 0.019 |

| OVCAR-3 | 40 µM SAF | Significantly Increased | p = 0.006 |

| SK-OV-3 | 20 µM SAF | Increased | p = 0.006 |

| SK-OV-3 | 40 µM SAF | Significantly Increased | p = 0.015 |

Inflammatory Response Modulation at the Cellular Level

This compound demonstrates the ability to modulate inflammatory responses at the cellular level by interacting with key signaling pathways and molecular targets. umw.edu.plnih.gov A network pharmacology analysis of its effects on ovarian cancer identified several core targets integral to inflammatory processes, including Nuclear Factor Kappa B Subunit 1 (NFKB1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). umw.edu.plnih.gov

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.govnih.gov By targeting NFKB1, this compound can interfere with this signaling cascade, potentially reducing the production of inflammatory mediators. umw.edu.plnih.gov Similarly, PTGS2 (COX-2) is a critical enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. nih.govdovepress.com

In studies using a rat model of collagen-induced arthritis, treatment with salvianolic acid was found to significantly inhibit the expression of key inflammatory mediators. nih.gov The treatment led to markedly lower mRNA expression levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) compared to the untreated model group. nih.gov This resulted in relieved synovial tissue hyperemia and decreased infiltration of inflammatory cells. nih.gov While this particular study referred to "salvianolic acid" generally, this compound is noted as a major effective component in the source plant, Salvia miltiorrhiza. umw.edu.pl

Table 2: Identified Molecular Targets of this compound in Inflammatory Pathways Targets identified through network pharmacology analysis in ovarian cancer. umw.edu.plnih.gov

| Molecular Target | Common Name/Abbreviation | Role in Inflammation |

|---|---|---|

| Nuclear Factor Kappa B Subunit 1 | NFKB1 (part of NF-κB) | A transcription factor that controls the expression of many pro-inflammatory cytokines and mediators. |

| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 (COX-2) | An enzyme that mediates the production of prostaglandins, which are key drivers of inflammation and pain. |

Efficacy in in Vitro and Cell Based Research Models

Effects on Cancer Cell Lines

Research has investigated the effects of salvianolic acid F on specific cancer cell types, including ovarian cancer and KRAS-dependent lung cancer cell lines.

Studies have demonstrated that this compound significantly inhibits the growth, migration, and invasion of ovarian cancer cell lines such as SK-OV-3 and OVCAR-3. umw.edu.plnih.govresearcher.liferesearchgate.net Simultaneously, SAF has been shown to induce apoptosis in these cell lines. umw.edu.plnih.govresearcher.liferesearchgate.net These findings provide experimental evidence supporting the anti-tumor effects of SAF in ovarian cancer models. umw.edu.plnih.gov

Research indicates that this compound can inhibit the migration and proliferation of KRAS-overexpressing lung cancer cells, such as the A549 cell line, and promote apoptosis in vitro. nih.gov One study suggests that SAF may bind to the KRAS G12D mutant, potentially decreasing its stability and promoting its degradation. nih.gov SAF has also been shown to promote apoptosis in these cells by inhibiting the downstream PI3K/AKT signaling pathway activation. nih.gov

Ovarian Cancer Cell Lines (e.g., SK-OV-3, OVCAR-3)

Cellular Assays and Methodologies for Efficacy Evaluation

A variety of cellular assays are employed to evaluate the efficacy of compounds like this compound in in vitro cancer research. These methodologies provide quantitative data on the impact of the compound on key cancer cell characteristics.

Cell viability and proliferation are commonly assessed using assays such as the Cell Counting Kit-8 (CCK-8) and EdU staining. umw.edu.plresearchgate.netnih.govnih.gov The CCK-8 assay measures cell viability based on the activity of dehydrogenases in living cells. umw.edu.plresearchgate.netnih.govumw.edu.pl Studies on ovarian cancer cell lines (OVCAR-3 and SK-OV-3) have utilized the CCK-8 assay to demonstrate that this compound inhibits cell proliferation in a dose- and time-dependent manner. umw.edu.plumw.edu.pl EdU staining is used to evaluate cell proliferation by detecting newly synthesized DNA. umw.edu.plnih.gov A decrease in EdU-positive cells indicates that SAF treatment inhibits cell proliferation. nih.gov

Here is a representative table illustrating the effect of SAF on ovarian cancer cell viability as measured by the CCK-8 assay:

| Cell Line | SAF Concentration (µM) | Treatment Time (h) | Relative Cell Viability (%) | Citation |

| OVCAR-3 | 0 | 72 | 100 | umw.edu.pl |

| OVCAR-3 | 5 | 72 | Data not explicitly provided | umw.edu.pl |

| OVCAR-3 | 10 | 72 | Data not explicitly provided | umw.edu.pl |

| OVCAR-3 | 20 | 72 | Data not explicitly provided | umw.edu.pl |

| OVCAR-3 | 40 | 72 | Significant decrease | umw.edu.pl |

| OVCAR-3 | 60 | 72 | Significant decrease | umw.edu.pl |

| OVCAR-3 | 80 | 72 | Significant decrease | umw.edu.pl |

| OVCAR-3 | 100 | 72 | Significant decrease | umw.edu.pl |

| SK-OV-3 | 0 | 72 | 100 | umw.edu.pl |

| SK-OV-3 | 5 | 72 | Data not explicitly provided | umw.edu.pl |

| SK-OV-3 | 10 | 72 | Data not explicitly provided | umw.edu.pl |

| SK-OV-3 | 20 | 72 | Data not explicitly provided | umw.edu.pl |

| SK-OV-3 | 40 | 72 | Significant decrease | umw.edu.pl |

| SK-OV-3 | 60 | 72 | Significant decrease | umw.edu.pl |

| SK-OV-3 | 80 | 72 | Significant decrease | umw.edu.pl |

| SK-OV-3 | 100 | 72 | Significant decrease | umw.edu.pl |

Note: Specific percentage decrease values were not consistently available in the provided snippets but the trend of dose-dependent inhibition was reported. umw.edu.pl

Cell migration and invasion assays are crucial for evaluating the metastatic potential of cancer cells and the ability of a compound to inhibit these processes. The Transwell assay is a common method used for this purpose. umw.edu.plresearchgate.netresearchgate.nete-century.us This assay involves cells migrating or invading through a porous membrane, sometimes coated with Matrigel to mimic the extracellular matrix for invasion studies. umw.edu.plresearchgate.net Studies have shown that this compound significantly suppresses the migration and invasive capacity of ovarian cancer cell lines (OVCAR-3 and SK-OV-3) in a dose-dependent manner using the Transwell assay. umw.edu.plresearchgate.netumw.edu.plresearchgate.net Similar inhibitory effects on migration and invasion have been observed in KRAS-dependent lung cancer A549 cells. nih.gov

Here is a table summarizing the effects of SAF on ovarian cancer cell migration and invasion:

| Cell Line | Assay Type | SAF Concentration (µM) | Treatment Time (h) | Effect on Migration/Invasion | Citation |

| OVCAR-3 | Transwell | 20 | 48 | Significant inhibition | researchgate.netresearchgate.net |

| OVCAR-3 | Transwell | 40 | 48 | Significant inhibition | researchgate.netresearchgate.net |

| SK-OV-3 | Transwell | 20 | 48 | Significant inhibition | researchgate.netresearchgate.net |

| SK-OV-3 | Transwell | 40 | 48 | Significant inhibition | researchgate.netresearchgate.net |

| OVCAR-3 | Matrigel-coated Transwell (Invasion) | 20 | 48 | Significant suppression | researchgate.net |

| OVCAR-3 | Matrigel-coated Transwell (Invasion) | 40 | 48 | Significant suppression | researchgate.net |

| SK-OV-3 | Matrigel-coated Transwell (Invasion) | 20 | 48 | Significant suppression | researchgate.net |

| SK-OV-3 | Matrigel-coated Transwell (Invasion) | 40 | 48 | Significant suppression | researchgate.net |

Apoptosis, or programmed cell death, is a critical mechanism for controlling cancer cell growth. Assays such as Annexin V-FITC/PI double staining followed by flow cytometry are used to detect and quantify apoptotic cells. umw.edu.ploncotarget.com Western blot analysis is also employed to assess the expression levels of key proteins involved in the apoptotic pathway, such as caspase-3, cleaved caspase-3, Bax, and Bcl-2. umw.edu.plresearchgate.netumw.edu.pl Studies have shown that this compound induces apoptosis in ovarian cancer cells (OVCAR-3 and SK-OV-3) in a dose-dependent manner, as evidenced by an elevated apoptosis rate measured by flow cytometry. umw.edu.plumw.edu.pl Mechanistically, SAF treatment has been found to significantly increase caspase-3 cleavage and alter the balance of Bax and Bcl-2 expression, promoting apoptosis. umw.edu.plumw.edu.pl Similar pro-apoptotic effects have been observed in KRAS-dependent lung cancer A549 cells. nih.gov

Here is a table summarizing the effects of SAF on apoptosis in ovarian cancer cells:

| Cell Line | Assay Type | SAF Concentration (µM) | Treatment Time (h) | Effect on Apoptosis | Key Protein Changes | Citation |

| OVCAR-3 | Flow Cytometry (Annexin V/PI) | 40 | 48 | Significantly elevated apoptosis rate (dose-dependent) | Increased cleaved caspase-3/caspase-3 ratio; Increased Bax/Bcl-2 ratio | umw.edu.plumw.edu.pl |

| SK-OV-3 | Flow Cytometry (Annexin V/PI) | 40 | 48 | Significantly elevated apoptosis rate (dose-dependent) | Increased cleaved caspase-3/caspase-3 ratio; Increased Bax/Bcl-2 ratio | umw.edu.plumw.edu.pl |

| OVCAR-3 | Western Blot | Various | Not specified | Promotes apoptosis | Increased caspase-3 cleavage, increased Bax, decreased Bcl-2 | umw.edu.plumw.edu.pl |

| SK-OV-3 | Western Blot | Various | Not specified | Promotes apoptosis | Increased caspase-3 cleavage, increased Bax, decreased Bcl-2 | umw.edu.plumw.edu.pl |

Protein Expression Analysis via Western Blot

Western blot analysis is a widely used technique to detect and quantify specific protein levels in cell lysates or tissue homogenates. Studies investigating this compound have employed this method to assess changes in protein expression related to its observed biological effects.

Research on the effects of this compound in ovarian cancer cells (SK-OV-3 and OVCAR-3) utilized Western blot to measure the protein expression levels of several key markers. These included EP300, PI3K, AKT, phosphorylated-PI3K (p-PI3K), phosphorylated-AKT (p-AKT), Bax, Bcl-2, caspase-3, and cleaved caspase-3. umw.edu.plumw.edu.pl Treatment with this compound was found to inhibit EP300 expression in SK-OV-3 cells. umw.edu.plumw.edu.pl Furthermore, SAF treatment led to a reduction in the ratio of p-PI3K to PI3K and an increase in the ratios of Bax to Bcl-2 and cleaved caspase-3 to caspase-3 in both OVCAR-3 and SK-OV-3 cells. umw.edu.plumw.edu.pl A dose-dependent increase in caspase-3 cleavage and an increase in Bax expression relative to a decrease in Bcl-2 expression were observed with SAF treatment. umw.edu.pl

These findings suggest that this compound may exert its effects, such as promoting apoptosis, by modulating the expression and phosphorylation status of proteins involved in critical cellular pathways like the PI3K/AKT and apoptotic signaling cascades.

While specific quantitative data for protein expression changes induced by this compound via Western blot are often presented visually in research figures, the qualitative findings highlight significant alterations in the levels of key regulatory proteins.

Western blot analysis has also been applied to study the effects of other salvianolic acids, such as salvianolic acid B, on the expression of proteins like Bax, Bcl-2, cleaved caspase-3, STC1, VEGFA, VEGFR2, AKT, p-AKT, mTOR, p-mTOR, SIRT3, and SOD2 in various cell and animal models, demonstrating the utility of this technique within the broader class of salvianolic acids. amegroups.cnnih.govlcgdbzz.org

Network Pharmacology and Protein-Protein Interaction (PPI) Network Analysis

Network pharmacology and protein-protein interaction (PPI) network analysis are computational approaches used to understand the complex interactions between a compound, its potential targets, and related biological pathways. These methods provide a systemic view of how a compound might exert its effects by influencing multiple nodes within biological networks.

A network pharmacology analysis was conducted to explore the effects of this compound on ovarian cancer. umw.edu.plumw.edu.plresearchgate.net This analysis, combined with protein-protein interaction network analysis using databases like STRING, identified several core targets potentially modulated by this compound. umw.edu.plumw.edu.plresearchgate.net The identified core targets include TP53, EP300, STAT3, MMP9, NFKB1, HIF1A, and PTGS2. umw.edu.plumw.edu.plresearchgate.net In PPI network analysis, the size of a node typically represents its degree value (number of connections), while the lines indicate the relationships between targets. umw.edu.pl

These computational analyses provide insights into the potential mechanisms of action of this compound by highlighting key proteins and pathways that may be influenced by the compound. Network pharmacology and PPI analysis have also been utilized in studies of other salvianolic acids, such as salvianolic acid A and components of total salvianolic acid injection, to predict targets and pathways involved in conditions like myocardial infarction and ischemic stroke. mdpi.comresearchgate.net

Efficacy in Preclinical in Vivo Models

Anti-Tumorigenic Effects in Animal Models

Research has demonstrated anti-tumorigenic effects of salvianolic acid F in specific animal models, including subcutaneous transplant tumor models and models harboring the KRAS G12D mutation nih.gov.

Subcutaneous Transplant Tumor Models

In subcutaneous transplant tumor models, which involve injecting cancer cells under the skin of mice to form solid tumors, this compound has been shown to suppress tumor growth nih.gov. This model is commonly used to evaluate the in vivo efficacy of potential anti-cancer agents by measuring the reduction in tumor volume or weight compared to control groups dovepress.com. Studies using this model have indicated that SalF can effectively inhibit the growth of lung cancer cells in vivo nih.gov.

KRAS G12D Mutant Mouse Models

This compound has demonstrated efficacy in mouse models specifically engineered to carry the KRAS G12D mutation, a common driver mutation in several cancers, including a significant proportion of non-small cell lung cancer (NSCLC) cases nih.govresearchgate.net. In these models, treatment with this compound led to a significant reduction in both the number and size of lung tumors nih.gov. This effect is associated with the ability of SalF to promote apoptosis and inhibit the activation of the downstream PI3K/AKT signaling pathway, which is often dysregulated in KRAS-mutant cancers nih.govresearchgate.net. SalF has shown a strong binding affinity to KRAS G12D, suggesting a potential targeted mechanism of action nih.govresearchgate.net.

Data from a study on KRAS G12D mutant mice showed a notable reduction in tumor burden following SalF treatment. The study indicated that SalF could effectively inhibit the growth of lung tumors with the KRAS G12D mutation nih.gov.

Evaluation of Tumor Growth and Metastasis in Preclinical Studies

Preclinical studies have evaluated the impact of this compound on tumor growth and metastasis nih.gov. The primary focus has been on assessing the reduction in tumor size and the potential to inhibit the spread of cancer cells.

In subcutaneous transplant tumor models, the suppression of tumor growth by SalF is a key finding nih.gov. For KRAS G12D mutant mouse models, the reduction in tumor number and size directly reflects the inhibitory effect of SalF on tumor growth in a genetically relevant setting nih.gov. While the provided information primarily highlights the effects on tumor growth and size, the mechanisms of action, such as promoting apoptosis and inhibiting pro-survival pathways, are generally relevant to controlling tumor progression and potentially metastasis nih.govresearchgate.netnih.gov. Further detailed data on the quantitative effects on tumor volume, weight, or metastatic lesions would provide a more comprehensive evaluation, but the available information confirms an inhibitory effect on primary tumor growth in these preclinical models nih.gov.

Structure Activity Relationship Sar Studies of Salvianolic Acid F and Its Derivatives

Rational Design and Synthesis of Salvianolic Acid F Analogs for Enhanced Activity

Based on SAR insights, rational design strategies have been employed to synthesize this compound analogs with improved pharmacological profiles. This involves targeted modifications to the parent structure to enhance potency, selectivity, or pharmacokinetic properties. Approaches include altering the number or position of hydroxyl groups, modifying the ester linkages, or incorporating other functional groups. For instance, creating more lipophilic derivatives by esterification of carboxyl or hydroxyl groups can potentially improve membrane permeability and cellular uptake. Conversely, introducing more polar groups might influence solubility and distribution. The synthesis of dimeric or polymeric forms of salvianolic acids has also been explored to investigate the effect of molecular size and complexity on activity. These rationally designed analogs are then evaluated in various biological assays to compare their activity against the parent compound and identify structures with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational approach to correlate structural descriptors of a series of compounds with their biological activities. For this compound and its derivatives, QSAR models can help predict the activity of new, untested analogs and provide further insights into the structural requirements for optimal activity. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of salvianolic acid derivatives with known activities. Statistical methods are then used to build models that relate these descriptors to the observed biological responses. QSAR models can help identify which molecular properties are most critical for a specific activity, guiding the synthesis of novel compounds with a higher probability of possessing desired characteristics. While specific detailed QSAR models solely focused on a large dataset of this compound derivatives might be limited in the public domain, QSAR principles applied to related phenolic compounds and salvianolic acids contribute to the understanding of the structural factors governing their bioactivity.

Analytical Methodologies for Salvianolic Acid F Research

Extraction and Purification Techniques from Biological Sources for Research

Extracting salvianolic acid F from biological sources, primarily plants like Salvia miltiorrhiza, involves methods aimed at isolating phenolic compounds from complex matrices. Common approaches include solvent extraction, which utilizes the solubility properties of salvianolic acids in various solvents. Ethanol and methanol, often mixed with water, are frequently employed for the extraction of phenolic acids from plant materials. researchgate.netmdpi.com The efficiency of extraction can be influenced by factors such as the solvent concentration, the ratio of material to liquid, extraction time, and the number of extraction cycles. researchgate.net

Following initial extraction, purification techniques are applied to enrich the concentration of this compound and remove interfering substances. Macroporous adsorption resins are commonly used for the purification of phenolic acids and flavonoids from plant extracts. researchgate.net This process involves the adsorption of the target compounds onto the resin followed by elution using appropriate solvents, allowing for the separation of this compound from other co-extracted compounds. researchgate.net Preparative chromatography is another technique utilized to obtain high-purity salvianolic acids, including salvianolic acid A, which shares structural characteristics with this compound. rhhz.net

Advanced Chromatographic and Spectrometric Methods for Quantification in Research Matrices

Accurate quantification of this compound in various research matrices, such as plant extracts or biological samples, typically involves advanced chromatographic techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD)

HPLC is a widely used technique for the separation and quantification of this compound and other phenolic compounds. longdom.org HPLC systems often utilize reversed-phase columns, although the separation of highly polar phenolic acids can sometimes be challenging with conventional methods. mdpi.com The separated compounds are commonly detected using UV or Diode Array Detection (DAD), which measure the absorbance of the analytes at specific wavelengths. longdom.orgmdpi.com DAD provides a spectrum for each eluting peak, aiding in peak identification and purity assessment. longdom.org For the analysis of phenolic compounds in Salvia miltiorrhiza, UV detection at wavelengths around 280 nm or 290 nm is typical, as these compounds exhibit significant absorbance in this range. longdom.orgjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (MS/MS)

LC-MS/MS is a powerful and highly sensitive technique for the identification and quantification of this compound in complex matrices. This method combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the parent ions and analyzing the resulting fragment ions, which is particularly useful for confirming the identity of this compound and differentiating it from isomers or co-eluting compounds. mdpi.comnih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple bioactive constituents from Danshen, including salvianolic acids, in biological samples like rat plasma. mdpi.comnih.gov These methods often employ electrospray ionization (ESI) in negative ion mode, as salvianolic acids are sensitive in this mode. mdpi.comfrontiersin.org Multiple reaction monitoring (MRM) is frequently used in LC-MS/MS for targeted quantification, offering high sensitivity and selectivity. mdpi.com

Automated Liquid Extraction Surface Analysis Coupled with Tandem Mass Spectrometry (LESA-MS/MS)

Automated Liquid Extraction Surface Analysis (LESA) coupled with tandem mass spectrometry (MS/MS) is an emerging technique that allows for the direct analysis of compounds from surfaces, including tissue sections, with minimal sample preparation. nih.govacs.orgresearchgate.net LESA-MS/MS combines microliquid extraction from a solid surface with nanoelectrospray mass spectrometry. nih.govacs.org This technique has been applied to study the distribution of salvianolic acids in animal tissues, providing spatial information about the compound's presence in different organs. nih.govnih.gov LESA-MS/MS simplifies pretreatment procedures and shortens analysis time compared to traditional methods that require homogenization. nih.gov While initial experiments might show low signal intensity for some related compounds like protocatechualdehyde in tissue using this method, it has demonstrated stability and effectiveness for analyzing salvianolic acids like Danshensu (B613839), caffeic acid, and salvianolic acid A in tissue samples. nih.gov

Emerging Analytical Techniques (e.g., Nanopore Sensing)

Nanopore sensing is an emerging technology with potential applications in the detection and analysis of various molecules, including small organic molecules and natural products like salvianolic acids. acs.orgresearchgate.net This technique involves passing a molecule through a nanopore, and the resulting changes in electrical current provide information about the molecule's characteristics. Research is exploring the use of nanopore analysis for the identification of salvianolic acids in herbal medicines. oup.comresearchgate.net The workflow for nanopore identification can involve sample pretreatment, liquid collection, ultrafiltration, and the nanopore sensing step followed by data analysis, often utilizing machine learning for identification. researchgate.net While challenges such as nanopore clogging exist, nanopore sensing offers a promising avenue for rapid and sensitive analysis of salvianolic acids at the single-molecule level. acs.orgresearchgate.net

Future Research Trajectories and Academic Contributions

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research on salvianolic acid F will prioritize the discovery of new molecular targets and their associated signaling pathways to build upon current knowledge. While some interactions have been identified, a comprehensive understanding remains elusive. Advanced methodologies like proteomics, transcriptomics, and chemoproteomics are central to this effort, aiming to map the complete interactome of this compound. Techniques such as affinity chromatography coupled with mass spectrometry are being utilized to isolate and identify proteins that directly bind to the compound.

A primary focus is to investigate the compound's influence on signaling cascades beyond its known antioxidant and anti-inflammatory effects. bohrium.comnih.gov This includes deeper exploration of its role in modulating specific kinases, phosphatases, and transcription factors that are pivotal in cellular regulation. ijbs.com For example, studies on related salvianolic acids have revealed targets like transgelin, which is involved in actin cytoskeleton organization, and various components of the MAPK and PI3K/Akt pathways. bohrium.comijbs.com Uncovering these novel targets will not only clarify the precise mechanisms of this compound but could also open up new therapeutic possibilities. Furthermore, investigating its impact on epigenetic modifications represents a promising avenue for understanding its long-term effects on gene expression.

Table 1: Selected Signaling Pathways Modulated by Salvianolic Acids

| Pathway | Associated Function | Reference |

|---|---|---|

| MAPK/ERK | Cell proliferation, differentiation, apoptosis | nih.gov |

| PI3K/Akt | Cell survival, growth, proliferation | ijbs.com |

| NF-κB | Inflammation, immune response | scienceopen.com |

| Nrf2/HO-1 | Oxidative stress response | scienceopen.com |

Comprehensive Investigation of Mechanisms in Diverse Preclinical Disease Models

A crucial direction for future research is the expansion of preclinical studies to a broader array of disease models. Although this compound has demonstrated potential in specific contexts, its efficacy and mechanisms require validation across more varied and complex pathologies that better reflect human diseases. This includes investigating its effects in models of organ fibrosis, various neurodegenerative disorders, and metabolic diseases. bohrium.comfrontiersin.orgfrontiersin.org

The objective extends beyond observing physiological outcomes to a detailed analysis of the underlying molecular changes. For instance, in liver fibrosis models, research is moving past general antioxidant effects to dissect how this compound specifically modulates hepatic stellate cells. frontiersin.org In the context of neuroprotection, studies are increasingly focused on its influence on microglial activation, neuroinflammation, and synaptic plasticity. frontiersin.org The application of genetically modified animal models will be vital for confirming the specific role of identified molecular targets in the therapeutic action of this compound. bohrium.com

Table 2: Examples of Preclinical Models for Salvianolic Acid Research

| Disease Model | Focus of Investigation | Key Cellular Targets/Processes | Reference |

|---|---|---|---|

| Atherosclerosis | Endothelial dysfunction, inflammation | VECs, VSMCs, Macrophages | frontiersin.org |

| Myocardial Ischemia | Cardiac remodeling, fibrosis | Cardiac Fibroblasts, MMP-9 | plos.org |

| Neurological Disorders | Neuroinflammation, neuronal apoptosis | Microglia, Astrocytes, NLRP3 Inflammasome | frontiersin.org |

Development of Advanced Synthetic Strategies for Bioactive Analogs

Given that this compound is often found in low abundance naturally, the development of efficient total synthesis methods and the creation of synthetic analogs are critical research priorities. mdpi.com Existing synthetic pathways can be lengthy and inefficient. Consequently, a significant effort is directed towards designing more scalable and streamlined synthetic strategies. This involves pioneering new catalytic methods and stereoselective reactions to precisely control the molecule's intricate stereochemistry. researchgate.net

Moreover, synthesizing bioactive analogs provides an opportunity to enhance the natural product's inherent properties. Through systematic modification of the this compound chemical scaffold, researchers are working to create analogs with improved potency, target selectivity, and superior pharmacokinetic profiles. researchgate.net For example, alterations to the catechol or carboxylic acid functionalities could yield compounds with better metabolic stability or increased cell permeability. These synthetic endeavors, often guided by computational modeling, are essential for translating the therapeutic promise of this compound into potential drug candidates. researchgate.net

Strategies for Enhancing Bioavailability of this compound for Research Applications

A significant challenge in the preclinical assessment of this compound is its characteristically poor bioavailability, which is attributed to rapid metabolism and clearance from the body. nih.gov This pharmacokinetic profile limits its systemic exposure and, by extension, its therapeutic efficacy in research models. Therefore, a key area of investigation is the development of advanced formulation strategies to overcome these limitations.

Various drug delivery systems are under active investigation. These include lipid-based carriers like liposomes and solid lipid nanoparticles, as well as polymer-based nanoparticles, which can shield this compound from enzymatic degradation and improve its absorption. mdpi.com Another promising approach involves creating a phospholipid complex of the molecule, which has been shown to significantly increase absorption and relative bioavailability in preclinical models. researchgate.net The development of such innovative delivery systems is paramount for enabling more accurate and effective in vivo research. mdpi.comresearchgate.net

Table 3: Bioavailability Enhancement of a Salvianolic Acid-Phospholipid Complex

| Parameter | Salvianolic Acid B Sample | Salvianolic Acid B-Phospholipid Complex Nanoparticles |

|---|---|---|

| Cmax (µg/mL) | 0.9 | 3.4 |

| Tmax (min) | 45 | 75 |

| AUC (µg/mL·min) | 257 | 664 |

| Relative Bioavailability | - | 286% |

Data adapted from a study on salvianolic acid B, a structurally related compound. researchgate.net

Integration with Systems Biology and Network Pharmacology for Deeper Mechanistic Insights

To fully comprehend the multifaceted mechanisms of this compound, an integrative approach that combines systems biology with network pharmacology is indispensable. nih.gov Moving beyond a single-target focus, these computational methods provide a holistic perspective on the compound's impact across an entire biological system. By integrating multi-omics data (genomics, proteomics, metabolomics), researchers can build detailed interaction networks to visualize the compound's effects. mdpi.comsemanticscholar.org

Network pharmacology serves to identify the critical nodes, or key targets, and pathways that are significantly perturbed by this compound, offering a more complete mechanistic narrative. uj.ac.zanih.gov This "drug-target-disease" network analysis is especially valuable for understanding its activity in complex, multifactorial diseases. researchgate.net For instance, this approach can predict novel therapeutic uses and help identify potential biomarkers for monitoring treatment response. This systems-level understanding is vital for guiding future research and maximizing the translational potential of this compound. semanticscholar.orguj.ac.za

Q & A

Basic Research Questions

What analytical methods are recommended for identifying and quantifying salvianolic acid F in plant extracts?

Methodological Answer:

-

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for SAF identification and quantification. For example, HPLC-DAD at 280–330 nm effectively separates SAF isomers from other polyphenols in Salvia bulleyana extracts .

-

Standardization requires certified reference materials (CRMs) and validation parameters (linearity, LOD/LOQ, precision). ISO Guide 35 outlines CRM certification protocols, ensuring reproducibility in quantitative studies .

-

Table 1: Common Analytical Techniques for SAF

Technique Application Key Parameters HPLC-DAD Quantification Column: C18; mobile phase: methanol/water with formic acid LC-MS/MS Structural confirmation Ionization: ESI; MRM transitions for SAF isomers

How can extraction efficiency of this compound be optimized from Salvia species?

Methodological Answer:

- Ethanol-water mixtures (e.g., 50–70% ethanol) are optimal for polar polyphenol extraction. A 1:15–1:20 material-to-liquid ratio maximizes yield while minimizing solvent waste .

- Time-temperature optimization : Reflux extraction at 60–80°C for 1.5–2 hours balances efficiency and compound stability. Prolonged extraction (>2 hours) may degrade SAF due to thermal instability .

- Validation : Use spectrophotometric methods (e.g., Folin-Ciocalteu for total phenolics) to cross-validate extraction efficiency .

Advanced Research Questions

How should researchers design experiments to address contradictions in SAF’s reported bioactivity (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-response studies : Test SAF across a wide concentration range (nM–μM) to identify threshold effects. For example, SAF’s antioxidant activity in Salvia bulleyana peaks at 50 μg/mL but declines at higher doses due to aggregation .

- Model systems : Compare results across in vitro (cell lines) and in vivo (rodent models) systems. Discrepancies often arise from differences in bioavailability or metabolic pathways .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze variance between experimental groups. Report effect sizes and confidence intervals to contextualize contradictions .

What strategies are effective for optimizing SAF production in plant cell cultures or hairy root systems?

Methodological Answer:

-

Growth kinetics : Monitor SAF accumulation over 30–50 days in Salvia bulleyana hairy root cultures. SAF isomers I and II peak at day 35–40 under 1/2SH medium with 3% sucrose .

-

Elicitor screening : Test jasmonic acid or yeast extract to upregulate phenylpropanoid biosynthesis pathways. Dose-dependent responses should be validated via qPCR of key enzymes (e.g., PAL, 4CL) .

-

Table 2: Key Parameters for SAF Biosynthesis Optimization

Parameter Optimal Condition Impact on SAF Yield Sucrose concentration 3% Enhances carbon source for secondary metabolism Light exposure Dark conditions Reduces oxidative degradation of polyphenols

How can researchers validate the specificity of SAF-targeted assays in complex matrices (e.g., herbal formulations)?

Methodological Answer:

- Matrix-matched calibration : Prepare calibration curves in blank matrices (e.g., Salvia extract without SAF) to account for interference .

- Cross-validation : Compare results from HPLC, LC-MS, and NMR to confirm assay specificity. For example, SAF isomers I/II can be distinguished via tandem MS fragmentation patterns .

- Quality control : Include CRMs and spiked recovery tests (80–120% recovery acceptable) per ISO/IEC 17025 guidelines .

What experimental designs are suitable for elucidating SAF’s mechanism of action in chronic disease models?

Methodological Answer:

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify SAF-modulated pathways. For example, SAF’s anti-inflammatory effects may correlate with NF-κB inhibition .

- Knockout/knockdown models : Use CRISPR/Cas9-edited cell lines to validate target genes (e.g., Nrf2, COX-2). Dose-dependent rescue experiments strengthen mechanistic claims .

- Longitudinal studies : Monitor SAF’s effects over 12–24 weeks in animal models to assess chronic toxicity and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.